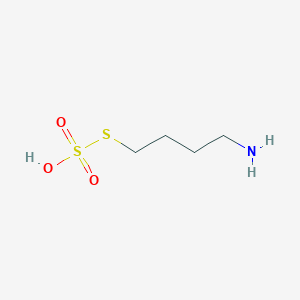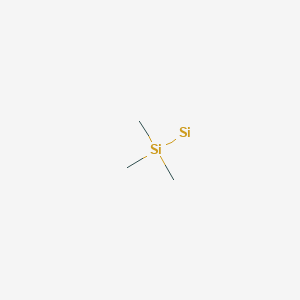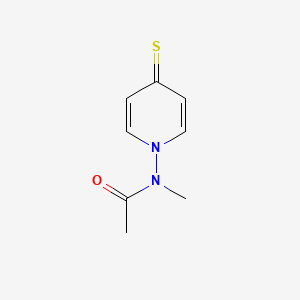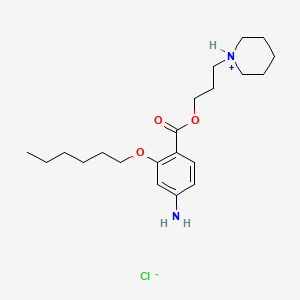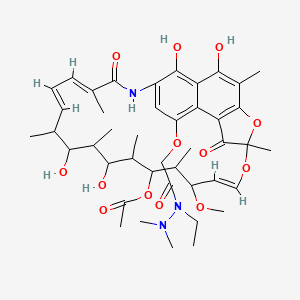
Rifamycin B dimethylethylhydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rifamycin B dimethylethylhydrazide is a derivative of rifamycin B, which belongs to the rifamycin class of antibiotics. Rifamycins are known for their potent antibacterial activity, particularly against mycobacteria, making them crucial in the treatment of diseases such as tuberculosis and leprosy . This compound is synthesized to enhance the pharmacological properties of rifamycin B, aiming to improve its efficacy and reduce resistance.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rifamycin B dimethylethylhydrazide typically involves the modification of rifamycin B through a series of chemical reactions. One common method starts with rifamycin B, which is reacted with dimethylethylhydrazine under controlled conditions to form the desired compound. The reaction conditions often include specific solvents, temperatures, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using the bacterium Amycolatopsis rifamycinica. The fermentation broth is then subjected to extraction and purification processes to isolate rifamycin B, which is subsequently modified to produce this compound . Continuous flow synthesis methods have also been explored to improve efficiency and reduce costs .
化学反应分析
Types of Reactions
Rifamycin B dimethylethylhydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its antibacterial properties.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its stability and activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of rifamycin derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like dimethylethylhydrazine. The reactions are typically carried out under controlled temperatures and pH to ensure optimal conditions for the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific modifications being made. For instance, oxidation of this compound can lead to the formation of various oxidized derivatives, each with distinct pharmacological properties .
科学研究应用
Rifamycin B dimethylethylhydrazide has a wide range of scientific research applications:
作用机制
Rifamycin B dimethylethylhydrazide exerts its antibacterial effects by inhibiting bacterial RNA polymerase, thereby preventing the transcription of bacterial DNA into RNA. This inhibition disrupts protein synthesis, leading to bacterial cell death . The compound specifically targets the beta subunit of RNA polymerase, which is crucial for the enzyme’s function .
相似化合物的比较
Similar Compounds
Similar compounds to rifamycin B dimethylethylhydrazide include:
Rifampicin: Another rifamycin derivative widely used in the treatment of tuberculosis.
Rifabutin: Used primarily for treating Mycobacterium avium complex infections.
Rifapentine: Known for its long half-life, making it suitable for intermittent dosing regimens.
Rifaximin: Used to treat traveler’s diarrhea and hepatic encephalopathy.
Uniqueness
This compound is unique due to its specific chemical modifications, which enhance its stability and reduce the likelihood of resistance development compared to other rifamycin derivatives . Its unique structure allows for targeted interactions with bacterial RNA polymerase, making it a valuable tool in both research and clinical settings .
属性
CAS 编号 |
17607-48-6 |
|---|---|
分子式 |
C43H59N3O13 |
分子量 |
825.9 g/mol |
IUPAC 名称 |
[(9E,19E,21E)-27-[2-[dimethylamino(ethyl)amino]-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C43H59N3O13/c1-13-46(45(10)11)31(48)20-56-30-19-28-38(52)33-32(30)34-40(26(7)37(33)51)59-43(9,41(34)53)57-18-17-29(55-12)23(4)39(58-27(8)47)25(6)36(50)24(5)35(49)21(2)15-14-16-22(3)42(54)44-28/h14-19,21,23-25,29,35-36,39,49-52H,13,20H2,1-12H3,(H,44,54)/b15-14+,18-17+,22-16+ |
InChI 键 |
JJFRSXARWAFDCT-ZDOWLDHSSA-N |
手性 SMILES |
CCN(C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O)N(C)C |
规范 SMILES |
CCN(C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide](/img/structure/B15342396.png)
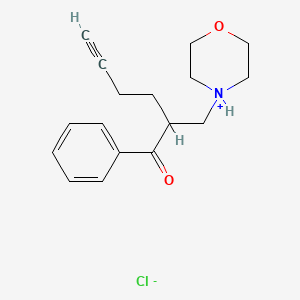
![1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate;nickel(2+);nickel(3+)](/img/structure/B15342407.png)
![Di(pyridin-2-yl) [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B15342412.png)



